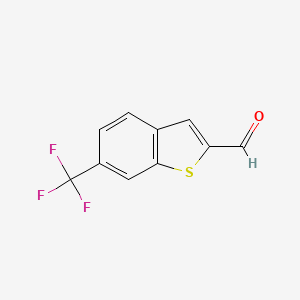

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Description

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a formyl (-CHO) group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive site for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKKYNVBFYVYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The trifluoromethyl group can also enhance the compound’s binding affinity to proteins, leading to stronger and more specific interactions. These interactions can modulate the activity of enzymes and proteins involved in critical biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects can result in altered cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and reduce the catalytic efficiency of the enzyme. Additionally, the compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound can be transported into cells via specific transporters and distributed to various cellular compartments, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C10H5F3OS

- Molecular Weight : 230.21 g/mol

- CAS Number : 863118-49-4

1. Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that certain thiophene compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 6.0 | COX Inhibition |

| Compound B | 29.2 | LOX Inhibition |

The presence of trifluoromethyl groups enhances the potency of these compounds, suggesting a structure-activity relationship that merits further investigation .

2. Anticancer Activity

Thiophene derivatives have been explored for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression and inhibition of pro-survival pathways.

A specific study found that a related compound reduced cell viability in breast cancer cells by over 50% at concentrations above 10 µM, indicating significant anticancer properties .

3. Antimicrobial Effects

The antimicrobial activity of thiophene-based compounds has also been documented. For instance, compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

1. Enzyme Inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in inflammatory and metabolic pathways. This inhibition leads to decreased production of inflammatory mediators such as prostaglandins and leukotrienes.

2. Modulation of Signaling Pathways

This compound may also influence key signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways. By modulating these pathways, it can effectively reduce inflammation and promote apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving a carrageenan-induced paw edema model, administration of a thiophene derivative resulted in a significant reduction in swelling compared to the control group. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study 2: Cancer Cell Line Studies

In vitro assays on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins, confirming its potential as an anticancer agent .

Scientific Research Applications

Biochemical Analysis

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde significantly participates in biochemical reactions because its trifluoromethyl group imparts unique electronic properties to the molecule. It can interact with biomolecules such as enzymes and proteins and has been seen to alter their catalytic activity by binding to the active sites of certain enzymes. The trifluoromethyl group may also improve the compound's binding affinity for proteins, resulting in more specific and stronger interactions.

Cellular Effects: This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis.

Molecular Mechanism: At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes.

Anti-inflammatory Properties: Research indicates that thiophene derivatives, including this compound, exhibit anti-inflammatory effects. Studies have shown that thiophene compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The presence of trifluoromethyl groups enhances the potency of these compounds.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 6.0 | COX Inhibition |

| Compound B | 29.2 | LOX Inhibition |

Anticancer Activity: Thiophene derivatives, including this compound, have been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression and inhibition of pro-survival pathways. In vitro assays on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

Benzothiophene vs. Benzazepinone Derivatives

A key structural analogue is the benzazepinone derivative [(3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one] (Figure 16 in ), which shares the 6-(trifluoromethyl) substitution but differs in its core structure. This structural difference impacts biological activity: the benzazepinone derivative acts as a calcium channel blocker with prolonged antihypertensive effects , whereas the benzothiophene analogue’s applications are less documented but likely involve distinct electronic properties due to sulfur’s electronegativity.

Trifluoromethyl-Substituted Pyridine/Pyrimidine Derivatives

Several compounds in –5 feature trifluoromethyl groups on pyridine or pyrimidine rings. For example, 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester () incorporates dual -CF₃ groups to enhance metabolic stability and binding affinity in kinase inhibitors . Compared to 6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde, these nitrogen-containing heterocycles exhibit stronger electron-withdrawing effects, which can modulate reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura couplings in ).

Physicochemical Properties

Preparation Methods

Cyclization Approach Using Thioglycolate and Fluorinated Benzaldehydes

A widely adopted method involves the reaction of fluorinated benzaldehydes bearing trifluoromethyl groups with ethyl thioglycolate under basic conditions to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates. For example, 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with ethyl thioglycolate in the presence of potassium carbonate in anhydrous dimethylformamide at 60 °C for 2 hours. The product is then isolated by extraction and recrystallization.

| Reagents & Conditions | Outcome |

|---|---|

| 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 eq.) | Formation of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate |

| Ethyl thioglycolate (1.2 eq.) | Efficient cyclization to benzothiophene core |

| K2CO3 (1.1 eq.) | Base to facilitate cyclization |

| Anhydrous DMF, 60 °C, 2 h | Moderate temperature for optimal yield |

Alternative Cyclization via Pressure Vessel Heating

Another method uses 2'-chloroacetophenone and thioglycolic acid in the presence of potassium hydroxide and tetrabutylammonium bromide (TBAB) as phase transfer catalyst. The reaction mixture is sealed in a pressure bottle and heated at 253–270 °F under pressure for extended periods (6–12 hours), leading to benzothiophene derivatives.

Introduction of the Aldehyde Group at the 2-Position

The aldehyde functionality at the 2-position can be introduced by hydrolysis and oxidation steps starting from ester intermediates.

Hydrolysis of Ester to Carboxylic Acid

Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is hydrolyzed under basic conditions using sodium hydroxide in ethanol at room temperature overnight. The reaction mixture is then acidified with hydrochloric acid to precipitate the corresponding carboxylic acid.

Recent advances in trifluoromethylation chemistry have enabled direct introduction of trifluoromethyl groups onto aromatic systems, including benzothiophenes.

Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents

Hypervalent iodine reagents bearing trifluoromethyl groups have been developed to introduce CF3 substituents electrophilically. Starting from 2-iodobenzoic acid, a sequence of oxidation and ligand exchange steps leads to trifluoromethylbenziodoxolone intermediates, which can transfer the CF3 group to aromatic substrates under mild conditions.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Oxidation of 2-iodobenzoic acid | NaIO4 or trichlorocyanuric acid (TCICA) | Formation of hypervalent iodine intermediate |

| Ligand exchange with MeO- and CF3- | Ruppert–Prakash reagent (TMSCF3) | Good yields, scalable reaction |

| Electrophilic trifluoromethylation | Mild conditions, catalytic fluoride source | Efficient CF3 transfer |

This method can be adapted for trifluoromethylation of benzothiophene derivatives, potentially allowing late-stage functionalization.

Representative Experimental Procedure Summary

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| 1. Cyclization | 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K2CO3, DMF, 60 °C, 2 h | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate |

| 2. Hydrolysis | NaOH (3N), EtOH, room temperature, overnight | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid |

| 3. Acidification | HCl (1N) | Precipitation of carboxylic acid |

| 4. Reduction to aldehyde | (Not detailed; typically DIBAL-H or similar reagents) | This compound |

Notes on Reaction Conditions and Yields

- The cyclization step benefits from inert atmosphere (nitrogen) and anhydrous solvents to prevent side reactions.

- Base choice and equivalents are critical; potassium carbonate and sodium hydroxide are commonly used.

- Temperature control is important: moderate heating (60–80 °C) is sufficient for cyclization, while hydrolysis proceeds at room temperature.

- Purification often involves recrystallization or chromatography to isolate pure intermediates and final products.

- Yields for the cyclization step typically range from moderate to good (50–80%), depending on substrate purity and reaction scale.

Summary Table of Preparation Methods

| Method Description | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of fluorinated benzaldehydes with ethyl thioglycolate | 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K2CO3, DMF, 60 °C | Straightforward, good regioselectivity | Requires inert atmosphere, moderate yields |

| Pressure vessel heating of 2'-chloroacetophenone with thioglycolic acid | KOH, TBAB, sealed vessel, 253–270 °F, 6–12 h | Efficient cyclization, scalable | High temperature and pressure needed |

| Electrophilic trifluoromethylation via hypervalent iodine reagents | 2-iodobenzoic acid, NaIO4 or TCICA, TMSCF3 | One-pot, scalable, mild conditions | Complex reagent preparation |

| Hydrolysis and acidification of ester intermediates | NaOH in EtOH, acidification with HCl | Simple, high yield for acid formation | Additional step needed for aldehyde |

Q & A

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde?

The synthesis typically involves functionalization of the benzothiophene core. A one-pot oxidative strategy using methylthiobenzene as a starting material can yield benzo[b]thiophene-2-carbaldehyde derivatives, as demonstrated by Hsiao et al. . For trifluoromethyl substitution, electrophilic or nucleophilic fluorination agents are employed post-core formation. For example, copper(I)-catalyzed oxidation of alcohols to aldehydes (e.g., using diaziridinone) is effective for introducing the aldehyde group . Key steps include:

Q. How does the trifluoromethyl group influence the physicochemical and biological properties of this compound?

The trifluoromethyl (-CF₃) group enhances metabolic stability, lipophilicity, and bioavailability by:

- Reducing basicity : Electron-withdrawing effects lower pKa values of adjacent amines, improving membrane permeability .

- Steric effects : The bulky -CF₃ group can restrict rotational freedom, stabilizing bioactive conformations.

- Hydrophobic interactions : Enhances binding to hydrophobic protein pockets .

Studies on analogs, such as methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, show improved resistance to enzymatic degradation compared to non-fluorinated counterparts .

Advanced Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound?

Optimization strategies include:

- Catalyst selection : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) improve efficiency, as seen in the synthesis of trifluoromethylpyrimidine derivatives .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Purification methods : HPLC with MeCN/water (0.1% formic acid) on C18 columns achieves >95% purity, critical for biological assays .

Table 1 : Example LCMS Data from a Synthesis Protocol

| Step | m/z [M+H]+ | HPLC Retention Time (min) | Conditions |

|---|---|---|---|

| Intermediate | 366 | 1.26 | SMD-TFA05 |

| Final Product | 785 | 1.32 | SMD-TFA05 |

Q. How should discrepancies in LCMS or HPLC data be analyzed during characterization?

Discrepancies often arise from:

- Ionization artifacts : Adduct formation (e.g., Na⁺, K⁺) can alter observed m/z. Use high-resolution MS to confirm molecular ions.

- Degradation products : Hydrolysis of the aldehyde group or CF₃ substitution under acidic conditions may generate side products. Stability studies in DMSO or aqueous buffers are recommended .

- Column variability : Retention time shifts (±0.05 min) occur due to column aging. Calibrate with internal standards .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Isosteric replacement : Replace the benzothiophene core with indole or pyridine rings while retaining the -CF₃ group (e.g., 6-(Trifluoromethyl)indole derivatives ).

- Substituent tuning : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to modulate electronic effects .

- Prodrug approaches : Convert the aldehyde to a protected oxime or acetal to improve solubility and reduce off-target reactivity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.